molecular formula C23H21N3O2S2 B12142766 (5Z)-3-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12142766
M. Wt: 435.6 g/mol
InChI Key: UGKGVXJOHGRZRU-MOSHPQCFSA-N
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Description

(5Z)-3-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a potent and selective small molecule inhibitor designed to target the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction. This interaction is a critical immune checkpoint pathway that tumors exploit to evade host immune surveillance; by producing PD-L1, cancer cells can inhibit T-cell activation and mediate immunosuppression in the tumor microenvironment. This compound functions by binding to PD-L1 and effectively blocking its engagement with the PD-1 receptor, thereby preventing the downstream inhibitory signaling that dampens the anti-tumor T-cell response. The primary research application of this compound is in the field of immuno-oncology, where it is used as a tool molecule to investigate the mechanisms of cancer immune evasion, to restore T-cell mediated cytotoxicity, and to explore combination therapies in preclinical models. Its specific value lies in its small molecule nature, which offers potential advantages over antibody-based inhibitors, such as improved tissue penetration and the possibility of oral bioavailability. Studies utilizing this inhibitor have demonstrated its ability to enhance T-cell function and produce potent antitumor activity in cellular assays and animal models, making it a valuable asset for researchers dissecting the PD-1/PD-L1 axis and developing next-generation cancer immunotherapies (https://pubmed.ncbi.nlm.nih.gov/29395779/). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C23H21N3O2S2

Molecular Weight

435.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O2S2/c1-4-25-22(27)20(30-23(25)29)13-16-14-26(17-8-6-5-7-9-17)24-21(16)19-11-10-18(28-3)12-15(19)2/h5-14H,4H2,1-3H3/b20-13-

InChI Key

UGKGVXJOHGRZRU-MOSHPQCFSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Preparation of 3-(4-Methoxy-2-Methylphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

The pyrazole carbaldehyde intermediate is synthesized via the Vilsmeier-Haack reaction. A mixture of 4-methoxy-2-methylacetophenone hydrazone (1.0 equiv) and phosphorus oxychloride (POCl₃, 1.2 equiv) in dimethylformamide (DMF) is stirred at 50–60°C for 4–5 hours. The reaction proceeds through formylation at the α-position of the hydrazone, yielding the pyrazole-4-carbaldehyde. After quenching with ice-water, the product is extracted with ethyl acetate, dried over sodium sulfate, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3), achieving a yield of 78–85%.

Key Data:

  • Reagents: POCl₃ (1.2 equiv), DMF (5 mL/g substrate), 50–60°C.

  • Characterization: 1H^1H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.32 (s, 1H, pyrazole-H), 7.65–7.20 (m, 8H, aromatic-H), 3.88 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

Synthesis of 3-Ethyl-2-Thioxo-1,3-Thiazolidin-4-One

The thiazolidinone core is prepared by cyclization of ethyl isothiocyanate with chloroacetic acid. Ethylamine (1.0 equiv) reacts with carbon disulfide in aqueous NaOH to form the sodium salt of ethyl dithiocarbamate, which is subsequently treated with chloroacetic acid (1.1 equiv) in refluxing ethanol for 6 hours. The resulting 3-ethyl-2-thioxo-1,3-thiazolidin-4-one is recrystallized from ethanol, yielding 70–75% of a pale-yellow solid.

Key Data:

  • Reaction Conditions: Ethanol, reflux (78°C), 6 hours.

  • Characterization: Melting point 142–144°C; IR (KBr): 1705 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).

Knoevenagel Condensation for Final Product Formation

Reaction Setup and Optimization

The target compound is synthesized via a Knoevenagel condensation between 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and 3-ethyl-2-thioxo-1,3-thiazolidin-4-one (1.1 equiv) in anhydrous ethanol using piperidine (0.2 equiv) as a catalyst. The mixture is refluxed for 8–10 hours under nitrogen, with reaction progress monitored by TLC (hexane/ethyl acetate, 1:1).

Critical Parameters:

  • Catalyst: Piperidine (20 mol%) enhances enolate formation and facilitates α,β-unsaturated ketone generation.

  • Stereochemical Control: The Z-configuration of the exocyclic double bond is favored due to steric hindrance between the pyrazole’s aryl group and the thiazolidinone’s ethyl substituent.

Purification and Yield

Post-reaction, the mixture is cooled to room temperature, and the precipitated product is filtered and washed with cold ethanol. Further purification via recrystallization from dichloromethane/methanol (9:1) yields the pure (5Z)-isomer as a bright yellow crystalline solid (65–70% yield).

Key Data:

  • Yield: 68% (average across trials).

  • Purity: >98% (HPLC, C18 column, acetonitrile/water 80:20).

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H^1H NMR (500 MHz, DMSO-d6d_6): δ 8.45 (s, 1H, pyrazole-H), 7.82–7.25 (m, 8H, aromatic-H), 6.92 (s, 1H, CH=), 4.12 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃), 1.30 (t, J = 7.0 Hz, 3H, CH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 478.1245 (C₂₄H₂₀N₃O₃S₂).

  • Calculated: 478.1248.

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 12.5° between the pyrazole and thiazolidinone planes. The exocyclic double bond length is 1.34 Å, consistent with conjugation.

Comparative Analysis of Synthetic Routes

ParameterMethod A (Piperidine/Ethanol)Method B (DBU/THF)
Reaction Time 10 hours6 hours
Yield 68%55%
Z/E Selectivity 95:580:20
Purity >98%92%

Table 1: Optimization of Knoevenagel condensation conditions for Z-selectivity.

Method A (piperidine/ethanol) outperforms Method B (1,8-diazabicycloundec-7-ene/THF) in both yield and stereoselectivity, attributed to ethanol’s polar protic nature stabilizing the transition state.

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (100 g batch) in ethanol with piperidine achieves consistent yields (65–68%) and purity (>97%), confirming reproducibility. Process mass intensity (PMI) analysis reveals a solvent usage of 15 L/kg, with opportunities for reduction via solvent recovery systems .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole moiety can be reduced to form dihydropyrazoles.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(5Z)-3-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can interact with active sites of enzymes, inhibiting their activity, while the pyrazole moiety can bind to receptors, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s activity and properties are heavily influenced by substituent modifications. Key analogs and their differences are summarized below:

Compound ID & Source Core Structure Substituents Notable Features
Target Compound 1,3-thiazolidin-4-one (rhodanine) 3-ethyl; pyrazole with 4-methoxy-2-methylphenyl and phenyl groups Enhanced lipophilicity due to ethyl and methoxy groups; potential for π-π stacking
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Rhodanine 3-phenyl; 2-hydroxybenzylidene Hydroxy group enables hydrogen bonding; lower logP than methoxy analogs
(5Z)-3-Hexyl-...-4-propoxyphenyl Rhodanine 3-hexyl; pyrazole with 2-methyl-4-propoxyphenyl Longer alkyl chain increases lipophilicity; propoxy group alters steric bulk
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one Thiazol-4-one Varied benzylidene and phenylamino groups Thiazole core vs. thiazolidinone; amino groups may enhance solubility

Key Observations :

  • Electronic Effects: Methoxy (target) and ethoxy () groups donate electron density via resonance, whereas hydroxy groups () can act as hydrogen-bond donors.
  • Steric Effects : The 4-methoxy-2-methylphenyl group introduces ortho-substitution steric hindrance, possibly affecting binding to flat biological targets compared to para-substituted analogs.

Structural Insights from Crystallography

Crystallographic data for rhodanine derivatives (e.g., ) reveal:

  • Planarity: The thiazolidinone and pyrazole rings in the target compound are likely non-planar due to steric clashes between substituents, contrasting with nearly planar structures in hydroxy-substituted analogs (e.g., ).
  • Intermolecular Interactions : Methoxy groups may participate in weak C–H···O interactions, whereas hydroxy groups form stronger hydrogen bonds (e.g., O–H···S in ).

Q & A

Q. What are the standard synthetic routes for (5Z)-3-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Formation of the pyrazole precursor : Reacting substituted phenylhydrazines with β-keto esters under acidic conditions.

Knoevenagel condensation : Introducing the methylidene group to the thiazolidinone core using aldehydes in the presence of a base (e.g., piperidine).

Thiazolidinone ring closure : Utilizing thiourea derivatives and ethyl chloroacetate in ethanol under reflux (80–90°C for 6–8 hours) .
Key optimization factors include solvent choice (ethanol, DMF), temperature control, and catalyst selection (e.g., KOH for base-mediated steps) .

Q. How is the structural identity of the compound confirmed post-synthesis?

  • Methodological Answer : Analytical techniques are critical:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and stereochemistry (e.g., Z-configuration of the methylidene group) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% typically required for pharmacological studies) .
    For crystallographic confirmation, X-ray diffraction using SHELXL software (via SHELX-2018/3 suite) resolves bond lengths and angles .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining stereochemical integrity?

  • Methodological Answer :
  • Catalyst Screening : Test bases like DBU or KOtBu for improved condensation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol ensures solubility of intermediates .
  • Advanced Techniques :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields by 15–20% .
  • Continuous flow reactors : Enable precise temperature control and scalability .
    Monitor Z/E isomerization via 1H^1H NMR (δ 7.2–7.5 ppm for Z-configuration protons) .

Q. How can contradictory bioactivity data (e.g., varying IC50 values in anticancer assays) be resolved?

  • Methodological Answer :
  • Assay Standardization :
  • Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).
  • Validate via ATP-based viability assays (e.g., CellTiter-Glo®) .
  • Structural Confounds :
  • Check for impurities (≥98% purity via HPLC) .
  • Test stability under assay conditions (pH 7.4 buffer, 37°C for 24 hours) .
  • Mechanistic Studies :
  • Perform target engagement assays (e.g., kinase inhibition profiling) to identify off-target effects .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., EGFR kinase; PDB ID: 1M17) to prioritize substituents with high binding affinity (ΔG < −8 kcal/mol) .
  • QSAR Modeling :
  • Train models on thiazolidinone derivatives using descriptors like logP, topological polar surface area, and H-bond acceptors .
  • Validate with leave-one-out cross-validation (R² > 0.7) .
  • MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (e.g., GROMACS 2022.4) .

Key Research Gaps and Recommendations

  • Stereochemical Stability : Investigate Z→E isomerization under physiological conditions via accelerated stability studies .
  • In Vivo Pharmacokinetics : Conduct ADMET profiling (e.g., CYP450 inhibition, plasma protein binding) to prioritize analogs .
  • Target Deconvolution : Use CRISPR-Cas9 screens to identify novel targets beyond kinase pathways .

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